molecular formula C13H17FN2O B2603244 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone CAS No. 351039-34-4

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B2603244
CAS No.: 351039-34-4
M. Wt: 236.29
InChI Key: BBYNFAWFUDRNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : Research has been conducted on the synthesis of compounds with structural similarities to 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, exploring various synthetic routes and modifications. For instance, studies have detailed the synthesis of histamine H(3) receptor antagonists, showcasing manipulations of hydroxyproline stereochemistry and desymmetrization of homopiperazine, which are relevant for the development of pharmaceuticals (Pippel et al., 2010). Similarly, electrochemical synthesis methods have been utilized for creating new substituted phenylpiperazines, demonstrating a reagent-less, environmentally friendly approach (Nematollahi & Amani, 2011).

  • Molecular Docking and Biological Activity : Molecular docking studies have provided insights into the binding affinities and potential biological activities of compounds structurally related to the one . For example, FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking studies have been conducted on certain fluorophenyl compounds to assess their potential as anti-neoplastic agents (Mary et al., 2015).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activities : The synthesis and evaluation of substituted phenyl amides and other derivatives have been explored for their antimicrobial and antifungal properties. Novel compounds have been synthesized and tested against various bacterial and fungal strains, showing activity comparable or slightly better than standard medications (Pejchal et al., 2015).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Research into the application of triazole derivatives for corrosion inhibition of mild steel in acidic environments complements the understanding of how structural modifications can influence the efficacy of corrosion inhibitors. These studies are supported by DFT calculations to elucidate the mechanisms involved (Jawad et al., 2020).

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYNFAWFUDRNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.